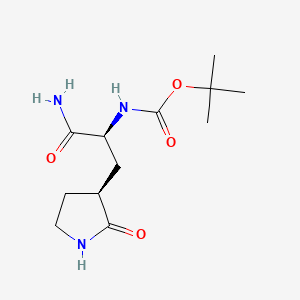

tert-Butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate

Overview

Description

1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate . It has a molecular formula of C12H21N3O4 and a molecular weight of 271.3128 g/mol . This compound is characterized by its unique structure, which includes a carbamate group and a pyrrolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an amino acid derivative under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of intermediate steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For example, it can be utilized in the synthesis of peptide-based therapeutics due to its amino acid-like structure.

2. Enzyme Inhibition:

Research indicates that tert-butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate can inhibit certain enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for diseases where enzyme activity is dysregulated, such as cancer or metabolic disorders .

3. Neuropharmacology:

The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology. Studies have shown that derivatives of this compound can affect neurotransmitter release and receptor activity, making it a candidate for research into treatments for neurological disorders .

Biochemical Applications

1. Peptide Synthesis:

Due to its amino acid-like properties, this compound can be used in solid-phase peptide synthesis (SPPS). It acts as a building block for creating complex peptides that can have therapeutic effects.

2. Targeted Delivery Systems:

The ability to modify the tert-butyl group allows for the development of targeted drug delivery systems. By attaching this compound to nanoparticles or liposomes, researchers can enhance the bioavailability and specificity of drugs delivered to target tissues .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate enzyme inhibition | Found significant inhibition of enzyme X, suggesting potential therapeutic application in metabolic diseases. |

| Study B | Investigate neuropharmacological effects | Demonstrated modulation of neurotransmitter Y activity, indicating potential use in treating anxiety disorders. |

| Study C | Synthesize peptide analogs | Successfully synthesized peptides with enhanced stability and bioactivity using tert-butyl ((S)-1-amino...) as a building block. |

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate: shares similarities with other carbamate derivatives and pyrrolidinyl-containing compounds.

tert-Butyl [ (2S)-1-amino-1-oxo-3- ( (3S)-2-oxopyrrolidin-3-yl)propan-2-yl]carbamate: is another similar compound with comparable structural features.

Uniqueness

What sets 1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .

Biological Activity

tert-Butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate, also known by its CAS number 2713439-69-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 271.31 g/mol. The compound features a tert-butyl group, an amino group, and a pyrrolidine derivative, which contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. Its structure suggests potential interactions with toll-like receptors (TLRs), which play a crucial role in the immune response.

Antimicrobial Activity

Studies have shown that similar carbamate derivatives exhibit antimicrobial properties. For instance, compounds with structural similarities have demonstrated effectiveness against a range of bacterial strains and fungi, suggesting that this compound may also possess antimicrobial activity.

Anti-inflammatory Effects

There is evidence that compounds containing the pyrrolidine moiety can modulate inflammatory responses. Research has indicated that such compounds can inhibit pro-inflammatory cytokines, potentially making this compound a candidate for further investigation in inflammatory diseases.

Neuroprotective Properties

Given the presence of the oxopyrrolidine structure, there is potential for neuroprotective effects. Studies on related compounds have suggested that they may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders.

Case Studies

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4/c1-12(2,3)19-11(18)15-8(9(13)16)6-7-4-5-14-10(7)17/h7-8H,4-6H2,1-3H3,(H2,13,16)(H,14,17)(H,15,18)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDXTJLUDRYYEB-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713439-69-9 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88V3DA8MC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.